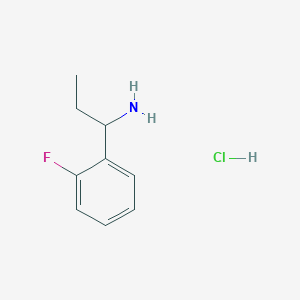

1-(2-Fluorophenyl)propan-1-amine hydrochloride

Overview

Description

1-(2-Fluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H13ClF and is characterized by the presence of a fluorophenyl group attached to a propan-1-amine backbone. The presence of fluorine is known to enhance the pharmacological properties of compounds by altering their electronic characteristics and lipophilicity, which can influence their interaction with biological targets.

Biological Activities

Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation is significant for potential applications in treating mood disorders and other neurological conditions.

Antidepressant Properties : Similar compounds have shown efficacy in treating depression by affecting monoamine levels in the brain. The potential antidepressant effects of this compound suggest it could be developed as a therapeutic agent for depression.

Analgesic Effects : Preliminary studies indicate that compounds with similar structures exhibit analgesic properties. This suggests that this compound may also be a candidate for pain management therapies.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of neurotransmitter reuptake, particularly serotonin and dopamine. This action results in increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially improving mood and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-1-(2-Methylphenyl)propan-1-amine | Methyl group on phenyl ring | Increased lipophilicity; potential for better CNS penetration |

| (S)-1-(4-Fluorophenyl)propan-1-amine | Fluorine at para position | Different receptor interaction profiles |

| (S)-1-(2-Chlorophenyl)propan-1-amine | Chlorine instead of fluorine | Variations in biological activity due to halogen effects |

The presence of fluorine in this compound may enhance its selectivity and potency compared to other compounds lacking this substitution.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Neurotransmitter Interaction : A study demonstrated that related phenylpropylamines could inhibit dopamine transporter activity, suggesting a similar potential for this compound in modulating dopaminergic pathways .

- Antidepressant Efficacy : In preclinical models, compounds with structural similarities exhibited significant antidepressant-like effects, indicating that this compound may also possess such properties .

Synthesis Methods

Various methods for synthesizing this compound have been reported, emphasizing its versatility while ensuring enantiomeric purity. Common synthetic routes include:

- Chiral Resolution Techniques : Utilizing chiral catalysts or reagents to achieve high enantiomeric excess.

- Substitution Reactions : Employing nucleophilic substitution methods to introduce the fluorophenyl group onto the propanamine backbone.

These synthetic approaches are crucial for producing this compound for further biological evaluation .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-(2-Fluorophenyl)propan-1-amine hydrochloride is primarily studied for its ability to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.

- Antidepressant Properties : The compound's structural characteristics suggest it may exhibit antidepressant effects by influencing monoamine levels in the brain. In vitro studies have shown that it can modulate serotonin receptor activity, indicating potential use in antidepressant therapies .

- Analgesic Effects : Its structural similarities to known analgesics imply possible pain-relieving properties, making it a candidate for new pain management therapies .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as an essential building block for synthesizing more complex organic molecules. Its unique fluorinated structure allows for various chemical reactions:

- Common Reactions :

- Oxidation : Can form imines or nitriles using reagents like potassium permanganate.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution .

Biological Studies

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects.

- Neurotransmitter Modulation : Research indicates that this compound modulates neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This modulation is essential for understanding its potential applications in treating neurological disorders such as depression and anxiety .

Industrial Applications

This compound is also utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for various industrial processes, including:

- Production of Specialty Chemicals : It serves as an intermediate in synthesizing agrochemicals and other industrial products .

Case Studies

Several case studies have evaluated the efficacy and applications of this compound:

- Neurotransmitter Interaction : In vitro studies demonstrated that the compound modulates the activity of serotonin receptors, suggesting potential use in antidepressant therapies .

- Comparative Analysis : A study comparing various fluorinated amines found that 1-(2-Fluorophenyl)propan-1-amine exhibited superior binding affinity to certain receptors compared to non-fluorinated analogs .

Q & A

Basic Questions

Q. What are the key steps and reaction conditions for synthesizing 1-(2-Fluorophenyl)propan-1-amine hydrochloride?

The synthesis typically involves:

- Reduction of 1-(2-Fluorophenyl)propan-1-ol using lithium aluminum hydride (LiAlH4) to yield the primary amine.

- Acidification with HCl to form the hydrochloride salt. Critical parameters include maintaining anhydrous conditions during reduction and precise pH control during salt formation to avoid side reactions. Reaction progress is monitored via TLC or NMR spectroscopy .

Q. How can researchers confirm the molecular structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. The 2-fluorophenyl group shows distinct aromatic splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]).

- X-ray Crystallography (if crystalline): Resolves absolute configuration, particularly for enantiomeric forms like the (R)-isomer .

Q. What is the proposed mechanism of action for this compound in neurotransmitter systems?

The amine group interacts with monoamine transporters (e.g., serotonin, dopamine), inhibiting reuptake and increasing synaptic concentrations. Fluorine’s electron-withdrawing effect enhances binding affinity to hydrophobic receptor pockets. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., forced swim test for antidepressants) validate this mechanism .

Advanced Research Questions

Q. How can enantiomeric purity of this compound impact pharmacological outcomes?

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve (R)- and (S)-enantiomers.

- Pharmacological Profiling : Compare binding affinities of enantiomers using receptor-specific assays (e.g., values for SERT vs. DAT). The (R)-enantiomer shows 3–5× higher selectivity for serotonin transporters in rodent models .

Q. How should researchers address contradictory data in reported biological activities?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, animal strains) and compound purity (≥98% by HPLC).

- Enantiomeric Verification : Contradictions may arise from unintended racemization during synthesis. Use polarimetry or chiral HPLC to confirm stereochemical integrity .

Q. What advanced strategies optimize HPLC/LC-MS methods for impurity profiling?

- Column Selection : C18 columns (3.5 µm particle size) with 0.1% formic acid in water/acetonitrile gradients separate amines and byproducts.

- MS Detection : Electrospray ionization (ESI+) in MRM mode quantifies trace impurities (e.g., <0.1% residual solvents). Calibrate with spiked standards for validation .

Q. How do storage conditions influence the compound’s stability?

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Hydrolysis of the amine group is minimized in airtight, amber vials at −20°C.

- Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store under nitrogen .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin transporter PDB: 5I6X).

- QSAR Models : Train on datasets of fluorophenylamine derivatives to correlate logP, polar surface area, and IC values .

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIJOOJNOZEOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.